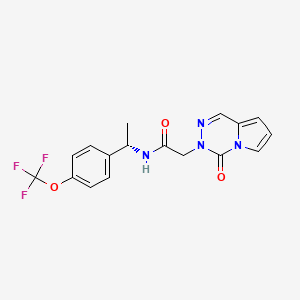

GPR139 agonist-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H15F3N4O3 |

|---|---|

Molecular Weight |

380.32 g/mol |

IUPAC Name |

2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide |

InChI |

InChI=1S/C17H15F3N4O3/c1-11(12-4-6-14(7-5-12)27-17(18,19)20)22-15(25)10-24-16(26)23-8-2-3-13(23)9-21-24/h2-9,11H,10H2,1H3,(H,22,25)/t11-/m0/s1 |

InChI Key |

QCGDQGNBYQRDAB-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)CN2C(=O)N3C=CC=C3C=N2 |

Origin of Product |

United States |

Foundational & Exploratory

GPR139 Agonist-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and pharmacological characterization of GPR139 agonist-2, a potent and selective modulator of the orphan G protein-coupled receptor, GPR139. This document details the experimental methodologies, quantitative data, and key signaling pathways involved in the development of this promising therapeutic candidate.

Introduction to GPR139 and this compound

The G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its location suggests a potential role in regulating motor control, mood, and metabolism. The identification of potent and selective agonists for GPR139 is a critical step in elucidating its physiological functions and exploring its therapeutic potential for neurological and psychiatric disorders.

This compound, also known as compound 20a, has emerged as a significant research tool and potential therapeutic agent. It is a potent agonist with an EC50 of 24.7 nM and has demonstrated efficacy in preclinical models of schizophrenia, showing promise in rescuing social interaction deficits and alleviating cognitive impairments.[1]

GPR139 Signaling Pathways

GPR139 primarily signals through the Gq/11 pathway.[2][3] Activation of the receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, a key signaling event that can be measured to assess receptor activation.

Below is a diagram illustrating the primary signaling cascade initiated by GPR139 activation.

Caption: GPR139 signaling cascade.

Discovery and Synthesis of this compound (Compound 20a)

The discovery of this compound was the result of a medicinal chemistry campaign aimed at optimizing a known GPR139 agonist scaffold. The synthesis involves a multi-step process, which is outlined below.

Synthetic Scheme

The synthesis of this compound (compound 20a) is achieved through a convergent synthesis strategy. The general scheme involves the preparation of key intermediates followed by their coupling to yield the final product. While the full detailed synthesis is available in the supporting information of the source publication, a general overview is presented here. The core of the synthesis involves the formation of a 1,2,4-triazine ring system.

For the detailed, step-by-step synthetic procedure and characterization data, please refer to the supplementary information of Mao, J. et al. J. Med. Chem. 2023, 66 (20), 14011-14028.

Experimental Workflow for Agonist Discovery

The discovery of this compound followed a structured workflow common in modern drug discovery.

Caption: Drug discovery workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other reference agonists.

| Compound | EC50 (nM) | Assay Type | Cell Line | Reference |

| This compound (20a) | 24.7 | Calcium Mobilization | HEK293 | [1] |

| JNJ-63533054 | 16 | Calcium Mobilization | HEK293 | [4] |

| TAK-041 | 22 | Not Specified | Not Specified | [1] |

Further detailed pharmacokinetic and selectivity data for this compound can be found in the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

FLIPR Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR139 activation.

-

Cell Culture: HEK293 cells stably expressing human GPR139 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418). Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: this compound is serially diluted in assay buffer. The compound plate is then transferred to a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Acquisition: The FLIPR instrument adds the compound dilutions to the cell plate and measures the change in fluorescence intensity over time. The fluorescence signal is proportional to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined using a four-parameter logistic fit.

IP-One HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.[5][6][7][8]

-

Cell Stimulation: GPR139-expressing cells are seeded in a 384-well plate. After reaching the desired confluency, the culture medium is replaced with a stimulation buffer containing a serial dilution of this compound and LiCl (to inhibit IP1 degradation). The plate is incubated for a specified time (e.g., 60 minutes) at 37°C.[5]

-

Cell Lysis and Detection: An HTRF (Homogeneous Time-Resolved Fluorescence) lysis buffer containing IP1-d2 (acceptor) and an anti-IP1-cryptate (donor) antibody is added to each well.[5]

-

Incubation: The plate is incubated at room temperature for 1 hour to allow for the competitive binding of cellular IP1 and IP1-d2 to the antibody.

-

Signal Reading: The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of IP1 produced by the cells.

-

Data Analysis: The HTRF ratio is used to calculate the concentration of IP1. A dose-response curve is generated to determine the EC50 of the agonist.

Conclusion

This compound (compound 20a) represents a significant advancement in the development of pharmacological tools to probe the function of the orphan receptor GPR139. Its high potency, coupled with favorable pharmacokinetic properties and demonstrated in vivo efficacy, makes it a valuable compound for further investigation into the therapeutic potential of targeting GPR139 for central nervous system disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and neuropharmacology.

References

- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers | Springer Nature Experiments [experiments.springernature.com]

- 2. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 6. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. bmglabtech.com [bmglabtech.com]

GPR139 Agonist-2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] Its strategic location in brain regions critical for mood, motivation, and motor control has made it a compelling target for therapeutic intervention in neuropsychiatric and neurodegenerative disorders. The receptor is activated by the essential amino acids L-Tryptophan and L-Phenylalanine.[3] This technical guide provides an in-depth exploration of the mechanism of action of GPR139 agonists, with a focus on "GPR139 agonist-2," a potent synthetic agonist.[3] We will delve into its signaling pathways, present quantitative data for various agonists, and provide detailed experimental protocols for key assays used in its characterization.

Core Mechanism of Action: Gq/11-Mediated Signaling

The primary signaling mechanism for GPR139 upon agonist binding is through the Gq/11 family of G proteins.[1][2][4] This activation initiates a canonical intracellular signaling cascade, leading to the mobilization of intracellular calcium, a key second messenger.

Activation of the Gq/11 pathway by a GPR139 agonist leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of GPR139 activation and is the basis for the widely used calcium mobilization assay to screen for and characterize GPR139 agonists.

While Gq/11 is the primary signaling pathway, there is evidence suggesting that GPR139 can also couple to other G protein families, including Gi/o, Gs, and G12/13, indicating a potential for promiscuous G protein coupling.[5] This suggests that the cellular response to GPR139 activation may be complex and context-dependent, varying with the specific cellular environment and the expression levels of different G protein subtypes.

Signaling Pathway Diagram

References

- 1. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

GPR139 Agonist-2: A Technical Guide to Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus. Its modulation of key neuronal circuits has positioned it as a promising therapeutic target for a range of neurological and psychiatric disorders. This technical guide provides an in-depth analysis of the signaling pathways activated by GPR139 agonists, with a focus on "GPR139 agonist-2," a representative potent synthetic agonist. The guide details the experimental protocols for key assays, presents quantitative data for various agonists, and visualizes the core signaling cascades to facilitate a comprehensive understanding for researchers and drug development professionals.

GPR139 Signaling Pathways

GPR139 exhibits coupling to multiple G protein families, primarily the Gq/11 and Gi/o pathways. However, functional studies have demonstrated that the downstream signaling to key effector molecules is predominantly mediated by the Gq/11 pathway. Activation of GPR139 by an agonist initiates a cascade of intracellular events, leading to the modulation of second messengers and ion channels.

Upon agonist binding, GPR139 activates the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration.

Interestingly, while GPR139 can couple to Gi/o proteins, its activation does not typically lead to the canonical Gi-mediated inhibition of adenylyl cyclase. Instead, GPR139 signaling through Gq/11 can indirectly lead to an increase in cyclic AMP (cAMP) levels and the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels. This antagonistic action on the downstream effectors of Gi/o-coupled receptors, such as the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R), is a key feature of GPR139 signaling.

Quantitative Data Presentation

The following table summarizes the in vitro potency of various GPR139 agonists, including this compound (referred to by its research code where applicable), in functional assays. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference |

| JNJ-63533054 | Calcium Mobilization | HEK293 | Human | 16 | [1] |

| GTPγS Binding | HEK293 | Human | 17 | [1] | |

| Calcium Mobilization | CHO-K1 | Human | 13 | ||

| Calcium Mobilization | HEK293F | Human | 16 | ||

| TAK-041 | Calcium Mobilization | CHO | Human | 22 | |

| c-Fos Expression | Rat Habenula | Rat | - | [2] | |

| Compound 1a | Calcium Mobilization | CHO-K1 | Human | 39 | |

| This compound (Cmpd 20a) | Calcium Mobilization | HEK293 | Human | 24.7 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of this compound signaling are provided below.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR139 activation by an agonist.

Materials:

-

HEK293T cells transiently or stably expressing human GPR139.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye extrusion).

-

This compound and other test compounds.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

-

Cell Plating: Seed HEK293T-GPR139 cells into black-walled, clear-bottom microplates at a density of 40,000-80,000 cells per well (for 96-well plates) and culture overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in Assay Buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02-0.04% Pluronic F-127. Probenecid can be added at a final concentration of 2.5 mM.

-

Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Cell Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Assay Buffer at 2x the final desired concentration.

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence microplate reader and allow it to equilibrate to the desired temperature (typically 37°C).

-

Record a baseline fluorescence reading for 10-20 seconds.

-

Use the automated liquid handler to add 100 µL of the 2x compound solutions to the respective wells.

-

Immediately begin recording the fluorescence intensity (Excitation: ~490 nm, Emission: ~520 nm) every 1-2 seconds for a period of 2-5 minutes.

-

-

Data Analysis: The change in fluorescence intensity over time is indicative of the intracellular calcium concentration. The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.

cAMP Accumulation Assay (HTRF)

This assay quantifies the levels of cyclic AMP in cells following GPR139 activation.

Materials:

-

HEK293 cells expressing GPR139.

-

Stimulation Buffer.

-

HTRF cAMP assay kit (e.g., from Cisbio), containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.

-

This compound and other test compounds.

-

Forskolin (as a positive control for Gs-coupled receptors or to potentiate Gi-mediated inhibition).

-

Low-volume 384-well white microplates.

-

HTRF-compatible microplate reader.

Protocol:

-

Cell Preparation: Harvest and resuspend HEK293-GPR139 cells in Stimulation Buffer to the desired density.

-

Agonist Stimulation:

-

Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

-

Add 5 µL of the this compound dilutions or control compounds.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Lysis and Detection:

-

Add 5 µL of the cAMP-d2 conjugate prepared in lysis buffer to each well.

-

Add 5 µL of the anti-cAMP cryptate antibody prepared in lysis buffer to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

HTRF Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of cAMP produced. A standard curve is used to convert the HTRF ratio to cAMP concentrations. Dose-response curves are then generated to determine the EC50 values of the agonists.

GIRK Channel Activity Assay (Thallium Flux)

This assay indirectly measures the activity of GIRK channels by monitoring the influx of thallium ions, a surrogate for potassium ions.

Materials:

-

HEK293 cells co-expressing GPR139 and GIRK channel subunits (e.g., GIRK1/2).

-

Thallium-sensitive fluorescent dye (e.g., FluoZin-2-AM or a component of a commercial kit).

-

Assay Buffer (e.g., HBSS).

-

Stimulus Buffer containing thallium sulfate.

-

This compound and other test compounds.

-

Black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with kinetic read capabilities.

Protocol:

-

Cell Plating: Seed the HEK293-GPR139-GIRK cells into microplates and culture overnight.

-

Dye Loading:

-

Prepare the thallium-sensitive dye loading solution in Assay Buffer.

-

Remove the culture medium and load the cells with the dye solution for approximately 60-90 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Wash the cells to remove excess dye.

-

Add the this compound or control compounds to the wells and incubate for a specified period (e.g., 10-30 minutes).

-

-

Thallium Flux Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Add the Thallium-containing Stimulus Buffer to all wells.

-

Immediately begin kinetic fluorescence reading (Excitation/Emission wavelengths will depend on the dye used) for several minutes.

-

-

Data Analysis: An increase in fluorescence indicates thallium influx through open GIRK channels. The rate of fluorescence increase is calculated and used to determine the effect of the GPR139 agonist on GIRK channel activity.

Mandatory Visualizations

The following diagrams illustrate the GPR139 signaling pathway and a typical experimental workflow for a calcium mobilization assay.

References

GPR139 Agonist Structure-Activity Relationship: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, particularly in the habenula, striatum, and hypothalamus.[1][2] Its high degree of conservation across species suggests a fundamental neurophysiological role.[3][4] The essential amino acids L-Tryptophan and L-Phenylalanine have been identified as putative endogenous ligands, activating the receptor in the micromolar range consistent with their physiological concentrations in the brain.[5][6] GPR139 has emerged as a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and substance abuse.[4][7][8] This guide provides a detailed overview of the GPR139 signaling pathway, the structure-activity relationships (SAR) of key synthetic agonist series, and the experimental protocols used for their characterization.

GPR139 Signaling Pathways

GPR139 exhibits promiscuous coupling to several G protein families, though the Gαq/11 pathway is considered its primary signaling cascade.[1][2] Activation of GPR139 by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a robust and frequently measured endpoint for receptor activation.[1][9]

Beyond the primary Gαq/11 pathway, GPR139 has also been reported to couple to Gαi/o, Gαs, and Gα12/13 in various recombinant cell systems.[3][10] This promiscuity may underlie the receptor's diverse physiological roles. Furthermore, GPR139 demonstrates functional cross-talk with other GPCRs, notably the μ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[3][4] Studies have shown that GPR139 signaling via Gαq/11 can counteract and inhibit MOR-mediated signaling, suggesting a potential role in modulating opioid response and withdrawal.[4][9][11]

Caption: GPR139 primary (Gαq/11) and secondary (Gαi/o, Gαs) signaling cascades.

Structure-Activity Relationship (SAR) of GPR139 Agonists

Several distinct chemical series of potent and selective small-molecule GPR139 agonists have been developed. These tool compounds have been crucial for elucidating the receptor's function. The term "GPR139 agonist-2" is not a standard classification; therefore, this guide details the SAR of prominent and well-characterized agonist series.

Hydrazinecarboxamide Series

An early screening campaign identified the hydrazinecarboxamide scaffold as a potent GPR139 agonist.[12] Compound 1a (often referred to as cmp1a) emerged as a high-potency agonist with an EC50 of 39 nM in a calcium mobilization assay.[12] SAR studies on this series revealed that:

-

The (trifluoromethyl)pyridine group is critical for potency.

-

Modifications to the central hydrazinecarboxamide linker are generally not well-tolerated.

-

The terminal phenyl ring allows for some substitution, but major changes can decrease activity.

-

Despite its in vitro potency, this series suffered from poor pharmacokinetic properties, including low brain exposure, limiting its utility as an in vivo tool.[12]

| Compound Ref. | R Group (Para-position) | EC50 (nM)[12] |

| 1a | -H | 39 |

| 1b | -F | 110 |

| 1c | -Cl | 120 |

| 1d | -CH3 | 140 |

| 1s (des-nitrogen analogue) | -H | 130 |

Glycine Benzamide Series

This series, developed by Janssen, yielded one of the most widely used GPR139 tool compounds, JNJ-63533054 .[6] This compound is a potent and selective agonist that is active across multiple species and has been instrumental in functional studies.[6][13] It was identified through a high-throughput screening campaign and subsequent optimization.[6] The SAR for this series highlights the importance of the (S)-chiral center and the chloro-substituted benzamide moiety for high-potency interactions with the receptor.[6]

| Compound | Description | EC50 (nM) |

| JNJ-63533054 | (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl) benzamide | 13 - 16[14] |

| L-Tryptophan | Endogenous Agonist | 30,000 - 300,000[6] |

| L-Phenylalanine | Endogenous Agonist | 30,000 - 300,000[6] |

Benzotriazine Series and Subsequent Optimizations

Takeda Pharmaceutical Company developed a series of 4-oxo-3,4-dihydro-1,2,3-benzotriazine modulators, including the clinical candidate TAK-041 (also known as Zelatriazin or NBI-1065846).[1][13] More recently, medicinal chemistry efforts guided by the GPR139 structure have led to further optimizations of this scaffold.[7][8] These efforts aimed to improve upon the pharmacokinetic and pharmacodynamic properties of the initial leads. Compounds 15a and 20a are examples of potent agonists from these optimization studies, demonstrating efficacy in murine models of schizophrenia.[7][8]

| Compound | Core Structure | EC50 (nM)[7][8] |

| TAK-041 | Benzotriazine | ~20-50[13] |

| 15a | Novel (undisclosed core) | 31.4 |

| 20a | Novel (undisclosed core) | 24.7 |

Key Experimental Protocols

The characterization of GPR139 agonists relies on a suite of in vitro pharmacological assays. The most common and direct functional readout for this Gαq/11-coupled receptor is the measurement of intracellular calcium mobilization in recombinant cell lines.[6][15]

Caption: Workflow for a typical GPR139 calcium mobilization assay.

Calcium Mobilization Assay Protocol

1. Principle: This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 signaling pathway by a GPR139 agonist. A calcium-sensitive fluorescent dye is loaded into the cells, and its fluorescence intensity increases upon binding to free calcium released from intracellular stores.

2. Cell Culture and Transfection:

-

Cells are stably transfected with a mammalian expression vector containing the full-length human GPR139 cDNA.

-

Maintain cells in appropriate culture medium (e.g., DMEM/F12) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) at 37°C in a 5% CO2 humidified incubator.

3. Reagents and Materials:

-

Cells: GPR139-expressing HEK293 or CHO-K1 cells.

-

Assay Plates: 96- or 384-well black-walled, clear-bottom microplates.

-

Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium Dye: Fluo-4 AM or similar calcium indicator.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells (optional, but recommended).

-

Test Compounds: GPR139 agonists dissolved in DMSO and serially diluted in assay buffer.

-

Instrumentation: A fluorescence imaging plate reader (FLIPR) or a plate reader with kinetic reading and automated injection capabilities.

4. Procedure:

-

Cell Plating: Seed the GPR139-expressing cells into the microplates at a density that yields a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate overnight.

-

Dye Loading: Aspirate the culture medium. Add the loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 2.5 mM probenecid). Incubate for 60 minutes at 37°C.

-

Compound Addition: After incubation, place the plate into the fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

-

Fluorescence Measurement: The instrument automatically injects the test compounds at various concentrations. Continue to record the fluorescence signal (e.g., Excitation: 488 nm, Emission: 525 nm) kinetically for 2-3 minutes to capture the peak response.

5. Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data relative to the maximum response of a reference agonist (e.g., JNJ-63533054) (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter sigmoidal dose-response curve using software like GraphPad Prism to determine the EC50 and Emax values.

Conclusion

The study of GPR139 agonist structure-activity relationships has progressed significantly from initial screening hits to potent, selective, and brain-penetrant clinical candidates. The SAR across different chemical series—including hydrazinecarboxamides, glycine benzamides, and benzotriazines—provides a framework for rational drug design. A deep understanding of the receptor's primary Gαq/11 signaling pathway, coupled with robust in vitro assays like calcium mobilization, has enabled the identification of valuable tool compounds. These tools have been essential for exploring the therapeutic potential of GPR139 activation for treating negative and cognitive symptoms of schizophrenia and other CNS disorders.[7][8] Future research will likely focus on refining the pharmacokinetic properties of agonists and further elucidating the complex, promiscuous signaling of this important therapeutic target.

References

- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GPR139 agonists and how do they work? [synapse.patsnap.com]

- 6. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Surrogate GPR139 Agonists Reverse Short‐Term Startle Habituation Impairment in Larval Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Ligands for the GPR139 Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptor 139 (GPR139) is an orphan GPCR predominantly expressed in the central nervous system, with notable concentrations in the habenula, striatum, and hypothalamus.[1] Its exclusive expression profile in the brain and pituitary gland suggests a significant role in neuromodulation.[2] While the physiological function of GPR139 is still under extensive investigation, it has been implicated in the regulation of motor control, motivation, and reward pathways.[3] The "de-orphanization" of this receptor is a critical step towards understanding its biological relevance and its potential as a therapeutic target for neuropsychiatric and metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of the endogenous ligands for GPR139, their quantitative characterization, the experimental protocols used for their identification, and the known signaling pathways they activate.

Putative Endogenous Ligands

Two classes of molecules have been proposed as endogenous ligands for GPR139: aromatic amino acids and certain neuropeptides.

Aromatic Amino Acids

The essential amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been identified as agonists for GPR139.[2][4] Their activity is observed at concentrations consistent with their physiological levels in the brain, suggesting that GPR139 may function as a sensor for these amino acids.[2]

Melanocortin-Related Peptides

Several peptides derived from the pro-opiomelanocortin (POMC) precursor, namely adrenocorticotropic hormone (ACTH), α-melanocyte-stimulating hormone (α-MSH), and β-melanocyte-stimulating hormone (β-MSH), have also been reported to activate GPR139.[5][6] However, it is important to note that there is some conflicting evidence in the literature, with one study reporting a lack of GPR139 activation by these peptides in their specific assay systems.[1] This discrepancy highlights the need for further research to definitively establish their role as endogenous ligands.

Quantitative Data on Endogenous Ligand Activity

The potency of the putative endogenous ligands for GPR139 has been quantified using various in vitro functional assays. The following table summarizes the reported half-maximal effective concentration (EC50) values.

| Ligand | Assay Type | Cell Line | Reported EC50 (µM) | Reference(s) |

| L-Tryptophan | Calcium Mobilization | CHO-K1 | 220 | [4] |

| GTPγS Binding, Calcium Mobilization, ERK Phosphorylation | Recombinant Cells | 30 - 300 | [2] | |

| L-Phenylalanine | Calcium Mobilization | CHO-K1 | 320 | [4] |

| GTPγS Binding, Calcium Mobilization, ERK Phosphorylation | Recombinant Cells | 30 - 300 | [2] | |

| ACTH | Calcium Mobilization | CHO-GPR139 | 2.06 | [5] |

| α-MSH | Calcium Mobilization | CHO-GPR139 | 2.21 | [5] |

| β-MSH | Calcium Mobilization | CHO-GPR139 | 6.3 | [5] |

GPR139 Signaling Pathways

GPR139 is known to couple to multiple G-protein families, leading to the activation of various downstream signaling cascades. The primary and most consistently reported pathway is through Gαq/11.[7][8]

Activation of the Gαq/11 pathway by GPR139 agonists leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that is commonly measured in functional assays.[9]

In addition to Gαq/11, GPR139 has been reported to couple to Gαi/o, Gαs, and Gα12/13, suggesting a complex and context-dependent signaling profile.[10] Downstream of G-protein activation, GPR139 has been shown to modulate the activity of adenylyl cyclase and G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][10] Furthermore, activation of GPR139 can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

Experimental Protocols

The identification and characterization of endogenous ligands for GPR139 rely on a variety of in vitro assays. Below are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay

This assay is a primary method for assessing GPR139 activation through the Gαq/11 pathway.[12]

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Principle: GPR139 activation leads to a Gαq/11-mediated release of intracellular calcium. This change is detected by a calcium-sensitive fluorescent dye.

Methodology:

-

Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing human GPR139 are cultured in appropriate media.

-

Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.[12]

-

-

Dye Loading:

-

The growth medium is removed, and cells are washed with a buffered salt solution.

-

Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (typically 30-60 minutes).[12]

-

-

Compound Addition and Signal Detection:

-

The dye solution is removed, and cells are washed again.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

The endogenous ligands (L-Trp, L-Phe, peptides) at various concentrations are added to the wells.

-

The change in fluorescence intensity is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured and normalized.

-

Dose-response curves are generated, and EC50 values are calculated using non-linear regression.

-

ERK Phosphorylation Assay

This assay provides a downstream readout of GPR139 activation.[13]

Objective: To quantify the level of phosphorylated ERK (p-ERK) as a measure of receptor-mediated signaling.

Principle: Activation of GPR139 can lead to the phosphorylation of ERK through various G-protein-dependent pathways. The amount of p-ERK is measured using an immunoassay format.

Methodology:

-

Cell Culture and Stimulation:

-

GPR139-expressing cells are cultured and seeded in multi-well plates.

-

Cells are serum-starved for a period to reduce basal ERK phosphorylation.

-

Cells are then stimulated with varying concentrations of the endogenous ligands for a specific time at 37°C.[13]

-

-

Cell Lysis:

-

The stimulation is stopped, and the cells are lysed to release intracellular proteins.

-

-

Immunoassay:

-

The cell lysate is transferred to an assay plate.

-

A specific antibody that recognizes phosphorylated ERK is used for detection. Common formats include ELISA or homogeneous assays like AlphaScreen.[13]

-

A secondary antibody conjugated to an enzyme or a detection molecule is added.

-

-

Signal Detection and Analysis:

-

The signal (e.g., colorimetric, chemiluminescent, or fluorescent) is measured using a plate reader.

-

Dose-response curves are plotted to determine the EC50 values for ERK phosphorylation.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the receptor.

Objective: To measure the direct interaction of a radiolabeled ligand with GPR139 and the displacement of this binding by unlabeled endogenous ligands.

Principle: A radiolabeled compound that binds to GPR139 is used. The ability of unlabeled endogenous ligands to compete for this binding site is measured, from which their binding affinity (Ki) can be calculated.

Methodology:

-

Membrane Preparation:

-

Cells expressing GPR139 are harvested and homogenized.

-

The cell membranes are isolated by centrifugation.[8]

-

-

Binding Reaction:

-

The cell membranes are incubated with a constant concentration of a GPR139-specific radioligand (e.g., [3H]JNJ-63533054).[2]

-

Increasing concentrations of the unlabeled endogenous ligand are added to compete for binding.

-

The reaction is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[8]

-

The filters are washed to remove non-specifically bound radioactivity.

-

-

Quantification and Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Competition binding curves are generated, and IC50 values (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) are determined.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Conclusion

The identification of L-tryptophan, L-phenylalanine, and melanocortin-related peptides as putative endogenous ligands for GPR139 represents a significant advancement in understanding the biology of this orphan receptor. The quantitative data and signaling pathways described herein provide a solid foundation for further investigation. The detailed experimental protocols offer a practical guide for researchers aiming to validate and expand upon these findings. Continued research into the endogenous ligands and signaling of GPR139 will be crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this promising receptor.

References

- 1. Re-evaluation of Adrenocorticotropic Hormone and Melanocyte Stimulating Hormone Activation of GPR139 in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR139, an Orphan Receptor Highly Enriched in the Habenula and Septum, Is Activated by the Essential Amino Acids L-Tryptophan and L-Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. The human melanocyte stimulating hormone receptor has evolved to become "super-sensitive" to melanocortin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

- 11. The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GPR139 Agonist-2: A Potential Novel Therapeutic for Schizophrenia Explored Through Preclinical Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The G protein-coupled receptor 139 (GPR139) has emerged as a promising target for the treatment of neuropsychiatric disorders, including schizophrenia. This orphan receptor, predominantly expressed in the central nervous system, is implicated in the modulation of key neurotransmitter systems. GPR139 agonist-2 (also known as compound 20a) is a novel, potent agonist of this receptor that has demonstrated therapeutic potential in preclinical models of schizophrenia. This technical guide provides a comprehensive overview of the role of this compound in these models, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

This compound and its Efficacy in Schizophrenia Models

This compound is a potent agonist with an EC50 of 24.7 nM.[1] Preclinical studies have demonstrated its ability to rescue social interaction deficits and alleviate cognitive impairments in murine models relevant to schizophrenia.

Social Interaction Deficits

In the social interaction test, which assesses the natural tendency of mice to engage with an unfamiliar mouse, this compound has been shown to reverse the social withdrawal phenotype observed in the BALB/c mouse strain, a model known for its innate low sociability.

Cognitive Deficits

Cognitive impairments are a core feature of schizophrenia. In a pharmacologically-induced model of schizophrenia using the NMDA receptor antagonist MK-801, this compound demonstrated the ability to alleviate cognitive deficits in the novel object recognition (NOR) test.[1] This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of this compound in preclinical models of schizophrenia.

Table 1: In Vitro Activity of this compound

| Compound | Target | Assay | EC50 (nM) |

| This compound (compound 20a) | GPR139 | Calcium mobilization | 24.7[1] |

Table 2: Efficacy of this compound in Behavioral Models of Schizophrenia

| Model | Behavioral Test | Treatment | Dose (mg/kg, i.p.) | Outcome |

| BALB/c mice (Social Deficit Model) | Social Interaction Test | This compound | 3 | Rescue of social interaction deficits[1] |

| MK-801-induced Cognitive Deficit | Novel Object Recognition | This compound | 3 | Alleviation of cognitive deficits[1] |

Experimental Protocols

Social Interaction Test in BALB/c Mice

Objective: To assess the effect of this compound on social interaction deficits in a genetically predisposed mouse model.

Animals: Male BALB/c mice.

Apparatus: A rectangular three-chambered box. The side chambers are used for social interaction, and the center chamber serves as a starting point.

Procedure:

-

Habituation: On the first day, each mouse is allowed to freely explore all three chambers for 10 minutes.

-

Sociability Testing: On the second day, an unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The test mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

-

Treatment: this compound (3 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the sociability test.

-

Data Analysis: The time spent in the chamber with the stranger mouse versus the empty chamber is recorded and analyzed. An increase in the time spent in the chamber with the stranger mouse indicates improved sociability.

Novel Object Recognition (NOR) Test in MK-801-Treated Mice

Objective: To evaluate the effect of this compound on recognition memory deficits induced by the NMDA receptor antagonist MK-801.

Animals: Male C57BL/6 mice.

Apparatus: An open-field arena.

Procedure:

-

Habituation: Mice are habituated to the empty open-field arena for 10 minutes for two consecutive days.

-

Training (Familiarization) Phase: On the third day, two identical objects are placed in the arena, and each mouse is allowed to explore them for 10 minutes.

-

Treatment: Immediately after the training phase, mice are treated with MK-801 (0.2 mg/kg, i.p.) to induce cognitive deficits. This compound (3 mg/kg, i.p.) or vehicle is administered 30 minutes after the MK-801 injection.

-

Testing Phase: 24 hours after the training phase, one of the familiar objects is replaced with a novel object. The mice are then returned to the arena and allowed to explore for 5 minutes.

-

Data Analysis: The time spent exploring the novel object and the familiar object is recorded. A discrimination index (DI), calculated as (time exploring novel object - time exploring familiar object) / (total exploration time), is used to assess recognition memory. A higher DI indicates better recognition memory.

Signaling Pathways and Experimental Workflows

GPR139 Signaling Pathway

GPR139 primarily signals through the Gq/11 family of G proteins.[2] Upon agonist binding, GPR139 activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway can modulate the activity of various downstream effectors, including ion channels and transcription factors, ultimately influencing neuronal excitability and function.

Caption: GPR139 signaling cascade via the Gq/11 pathway.

Experimental Workflow for Preclinical Evaluation

The evaluation of this compound in schizophrenia models typically follows a structured workflow, from in vitro characterization to in vivo behavioral testing.

Caption: Workflow for preclinical evaluation of GPR139 agonists.

GPR139 and its Relationship with Dopaminergic Systems

The therapeutic effects of GPR139 agonists in schizophrenia models are thought to be mediated, in part, by the modulation of dopaminergic pathways. GPR139 is co-expressed with dopamine D2 receptors in brain regions implicated in schizophrenia, and its activation may influence dopamine signaling.

Caption: Proposed mechanism of GPR139 agonist action.

Conclusion

This compound has demonstrated significant promise as a potential therapeutic agent for schizophrenia by effectively addressing both social and cognitive deficits in preclinical models. Its mechanism of action, likely involving the modulation of dopaminergic systems via the Gq/11 signaling pathway, presents a novel approach to treating this complex disorder. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications for patients with schizophrenia.

References

Investigating GPR139 Agonist-2 in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 139 (GPR139) and the therapeutic potential of its agonists, with a specific focus on "GPR139 agonist-2," in the context of Parkinson's disease. This document consolidates key preclinical data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction to GPR139 and its Relevance to Parkinson's Disease

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), with high concentrations in brain regions critical for motor control, such as the striatum, substantia nigra, and habenula.[1][2][3] Its strategic location within the basal ganglia, a key area affected in Parkinson's disease, has made it a compelling target for therapeutic intervention.

The pathophysiology of Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor deficits.[2] Intriguingly, GPR139 and the dopamine D2 receptor (DRD2) are co-expressed in the same cells within the nigrostriatal pathway.[4][5] Studies have shown a functional interaction between these two receptors, suggesting that modulating GPR139 activity could influence dopaminergic signaling.[2][4] A pivotal study has demonstrated that GPR139 agonists can protect primary dopaminergic neurons from MPP+-induced neurotoxicity, a widely used in vitro model of Parkinson's disease.[6][7] This neuroprotective effect highlights the potential of GPR139 agonists as a disease-modifying therapy for Parkinson's disease.[8][9]

Quantitative Data on GPR139 Agonists

The following tables summarize the quantitative data for various GPR139 agonists, including the recently developed "this compound." This allows for a comparative analysis of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency of GPR139 Agonists

| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |

| This compound (compound 20a) | Calcium Mobilization | HEK293 | 24.7 | [10][11] |

| JNJ-63533054 | Calcium Mobilization | hGPR139 | 16 | [12] |

| JNJ-63533054 | Calcium Mobilization | HEK293F / CHO-K1 | 16 / 13 | [13] |

| TAK-041 (Zelatriazin) | Calcium Mobilization | Not Specified | 22 | [8] |

| TC-O 9311 (compound 1a) | Calcium Mobilization | CHO-K1 | 39 | [3][8] |

| Compound 15a | Calcium Mobilization | HEK293 | 31.4 | [10][11] |

| L-Tryptophan | Calcium Mobilization | Not Specified | 220,000 | [3] |

| L-Phenylalanine | Calcium Mobilization | Not Specified | 320,000 | [3] |

Table 2: Pharmacokinetic Properties of this compound (Compound 20a)

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |

| Mouse | Oral (PO) | 10 | 2.0 | 1254 | 6843 | 0.85 |

| Mouse | Intravenous (IV) | 2 | 0.083 | 1030 | 896 | Not Applicable |

Data extracted from the publication by Mao et al. (2023) in the Journal of Medicinal Chemistry.[10][11]

Table 3: In Vivo Efficacy of GPR139 Agonists in a Parkinson's Disease Model

| Compound | Animal Model | Toxin | Endpoint | Result | Reference |

| GPR139 Agonists (compounds 1, 2, and 3) | Primary Mouse Mesencephalic Dopaminergic Neurons | MPP+ (1µM) | Neuronal Survival | Dose-dependent protection of dopaminergic neurons | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GPR139 agonists.

In Vitro Calcium Mobilization Assay

This assay is a primary method for determining the potency of GPR139 agonists, as the receptor predominantly signals through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

-

HEK293 or CHO-K1 cells stably expressing human GPR139.

-

Cell culture medium (e.g., DMEM) with 10% FBS and selection antibiotics.

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

GPR139 agonists (e.g., this compound).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the GPR139-expressing cells into the microplates at a suitable density and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of the GPR139 agonist in the assay buffer.

-

Assay: Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Baseline Reading: The instrument will measure the baseline fluorescence for a set period.

-

Compound Addition: The instrument's automated liquid handler will add the agonist solutions to the cell plate.

-

Signal Detection: Immediately after compound addition, the instrument will kinetically measure the change in fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, corresponding to intracellular calcium mobilization, is used to generate dose-response curves and calculate EC50 values.

Primary Dopaminergic Neuron Culture and MPP+ Toxicity Assay

This protocol assesses the neuroprotective effects of GPR139 agonists in a cellular model of Parkinson's disease.[6][7][14]

Materials:

-

Embryonic day 13 (E13) mice.

-

Dissection medium (e.g., HBSS).

-

Digestion solution (e.g., trypsin, DNase).

-

Plating medium (e.g., Neurobasal medium with B27 supplement, L-glutamine, and penicillin/streptomycin).

-

Poly-L-lysine coated 96-well plates.

-

MPP+ (1-methyl-4-phenylpyridinium).

-

GPR139 agonists.

-

Anti-tyrosine hydroxylase (TH) antibody for immunocytochemistry.

-

Fluorescence microscope.

Procedure:

-

Neuron Isolation: Dissect the ventral mesencephalon from E13 mouse embryos.

-

Digestion: Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plating: Plate the cells onto poly-L-lysine coated 96-well plates in plating medium.

-

Culture: Maintain the primary neuron cultures for 6 days in vitro (DIV).

-

Treatment: Pre-treat the cultures with various concentrations of the GPR139 agonist for 1 hour.

-

Toxin Exposure: Add MPP+ (e.g., 1 µM final concentration) to the wells and incubate for 24 hours.

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Analysis: Count the number of surviving TH-positive neurons in each treatment group using a fluorescence microscope. The results are typically expressed as a percentage of the vehicle-treated control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the investigation of GPR139 agonists.

Caption: GPR139 Agonist Signaling Pathway.

Caption: Neuroprotection Assay Workflow.

Conclusion and Future Directions

The evidence presented in this guide underscores the potential of GPR139 as a novel therapeutic target for Parkinson's disease. The neuroprotective effects exhibited by GPR139 agonists in preclinical models are particularly promising. "this compound" has demonstrated potent in vitro activity and favorable pharmacokinetic properties, making it a strong candidate for further investigation.

Future research should focus on elucidating the precise molecular mechanisms underlying the neuroprotective effects of GPR139 agonism. In vivo studies in animal models of Parkinson's disease are crucial to validate the therapeutic efficacy of compounds like "this compound" in alleviating motor symptoms and halting disease progression. Furthermore, exploring the interplay between GPR139 and the dopaminergic system in greater detail will be vital for the successful clinical translation of GPR139-targeted therapies.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Cortical, Striatal and Dopaminergic Neurons Cultures Protocol [protocols.io]

- 9. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. GPR139, an Ancient Receptor and an Emerging Target for Neuropsychiatric and Behavioral Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Protection of Primary Dopaminergic Midbrain Neurons by GPR139 Agonists Supports Different Mechanisms of MPP+ and Rotenone Toxicity [frontiersin.org]

GPR139 Agonist-2: A Novel Modulator of Social Interaction Through a Conserved Orphan Receptor

An In-depth Technical Guide for Neuroscientists and Drug Development Professionals

Executive Summary: The G protein-coupled receptor 139 (GPR139) is an orphan receptor with highly conserved expression in the central nervous system, particularly within brain regions integral to motivation, reward, and social behavior, such as the habenula and striatum.[1][2][3] Its potential as a therapeutic target for neuropsychiatric disorders, including the negative symptoms of schizophrenia, is an area of growing interest.[4][5][6] Recent research has led to the development of novel synthetic agonists, such as GPR139 agonist-2 (also referred to as compound 20a), which have demonstrated the ability to rescue social interaction deficits in preclinical models.[4][5][7] This document provides a comprehensive technical overview of the signaling mechanisms of GPR139, the pharmacological profile of this compound, and its observed effects on social behavior. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising therapeutic area.

Introduction to GPR139

GPR139 is a class A orphan G protein-coupled receptor (GPCR), meaning its endogenous ligand has not been definitively established.[1][2][8] However, the aromatic amino acids L-tryptophan (L-Trp) and L-phenylalanine (L-Phe) have been identified as putative endogenous agonists.[1][2][8][9] The receptor's mRNA is found predominantly in the central nervous system (CNS), with the highest concentrations in the medial habenula, striatum, and hypothalamus.[1][2][8][9] This specific expression pattern suggests a role in regulating movement, motivation, and reward circuits.[10] The link between GPR139 and the dopamine and opioid neuromodulatory systems, combined with observed behavioral deficits in knockout mice, implicates the receptor in the pathophysiology of schizophrenia-like symptoms.[10]

GPR139 Signaling Pathways

GPR139 exhibits promiscuous coupling to several G protein families, though its primary signaling cascade is mediated through Gq/11.[1][2][8][11] Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), subsequent production of inositol phosphates, and the mobilization of intracellular calcium.[12]

Beyond its primary Gq/11 coupling, GPR139 has also been reported to activate Gi/o and G12/13 pathways.[11][13] This complex signaling profile allows GPR139 to modulate multiple downstream effectors. For instance, studies have shown that GPR139 activation can lead to an increase in cyclic AMP (cAMP) and the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][14][15] This inhibitory effect on GIRK channels provides a mechanism for GPR139 to counteract the neuronal inhibition mediated by other receptors, such as the µ-opioid receptor (MOR).[11][14] Furthermore, functional interactions and potential heterodimerization with the dopamine D2 receptor (D2R) have been suggested, enabling GPR139 to modulate dopaminergic signaling.[1][13]

Profile of GPR139 Agonists

The development of selective GPR139 agonists has been crucial for elucidating the receptor's function. This compound (compound 20a) is a recently synthesized compound that shows potent activity at the receptor.[4][7] Its efficacy is comparable to other well-characterized agonists used in preclinical and clinical research, such as JNJ-63533054 and TAK-041 (Zelatriazin).[4][7]

| Compound | Type | Potency (EC₅₀) | Assay System | Reference |

| This compound (20a) | Novel Agonist | 24.7 nM | Calcium Mobilization (HEK293) | [4][5][7] |

| JNJ-63533054 | Reference Agonist | 16 nM | Calcium Mobilization (hGPR139) | [7][16] |

| TAK-041 (Zelatriazin) | Clinical Candidate | 22 nM | Calcium Mobilization | [7] |

| Compound 1a | Reference Agonist | 39 nM | Calcium Mobilization (CHO-K1) | [17] |

| L-Tryptophan | Putative Endogenous | 220 µM | Calcium Mobilization (HEK293) | [1] |

| L-Phenylalanine | Putative Endogenous | 320 µM | Calcium Mobilization (HEK293) | [1] |

Preclinical Evidence: GPR139 Agonists and Social Interaction

Studies utilizing GPR139 null mutation mice have revealed significant behavioral deficits, including hyperactivity, anxiety-related traits, and impaired social interaction, reinforcing the receptor's role in neuropsychiatric processes.[10] Building on this, pharmacological activation of GPR139 has been investigated as a strategy to ameliorate such deficits.

Notably, this compound (compound 20a) has been shown to rescue social interaction deficits in murine models of schizophrenia.[4][5] Similar pro-social effects have been observed with other agonists. For example, TAK-041 reversed social interaction deficits in multiple rodent models, including the maternal immune activation (poly-I:C) model.[3][18] These findings strongly support the hypothesis that GPR139 agonism can modulate neural circuits to restore normal social behaviors.

| Compound | Animal Model | Key Finding | Assay | Reference |

| This compound (20a) | BALB/c Mice (Schizophrenia model) | Rescued social interaction deficits. | Social Interaction Test | [4][5] |

| TAK-041 | Poly-I:C Model, BTBR Mice | Reversed social interaction deficits. | Three-Chamber Test | [18] |

| JNJ-63533054 | Male Rats | Produced an anhedonic-like effect on urine sniffing. | Female Urine Sniffing Test | [19] |

Key Experimental Methodologies

Three-Chamber Social Interaction Test

This assay is a standard for evaluating sociability and preference for social novelty in rodents, relevant for modeling social deficits seen in autism and schizophrenia.[20][21]

Principle: The test is based on the natural tendency of mice to explore a novel mouse over a novel object (sociability) and a novel mouse over a familiar one (social novelty).[22][23]

Apparatus: A rectangular, three-chambered box with openings allowing free access between chambers.[22] The side chambers contain small wire cages to hold stimulus mice or objects, allowing for sensory interaction without direct physical contact.[21]

Protocol:

-

Habituation (Phase 1): The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes). This acclimatizes the animal to the apparatus.

-

Sociability Test (Phase 2): An unfamiliar "stranger 1" mouse is placed in a wire cage in one side chamber, and an inanimate novel object is placed in a similar cage in the opposite chamber. The subject mouse is again placed in the center and allowed to explore for 10 minutes. Time spent in each chamber and time spent sniffing each cage are recorded.

-

Social Novelty Test (Phase 3): The novel object is replaced with a new, unfamiliar "stranger 2" mouse. The "stranger 1" mouse, now familiar to the subject, remains. The subject mouse explores for a final 10-minute session. Preference for the novel "stranger 2" over the familiar "stranger 1" is measured.

Data Analysis: Key metrics include the time spent in the chamber with the social stimulus versus the non-social/familiar stimulus and the duration of direct sniffing. A sociability index or preference score is often calculated.

Electrophysiological Recordings from Brain Slices

Objective: To determine how GPR139 activation by an agonist modulates the firing rate of neurons in specific brain regions, such as the medial habenula.[11][14]

Protocol:

-

Slice Preparation: Animals are anesthetized and perfused. The brain is rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., medial habenula) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.

-

Recording: A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are performed.

-

Pharmacology: A stable baseline of neuronal activity is recorded. The GPR139 agonist (e.g., JNJ-63533054) is then bath-applied to the slice.[14] Changes in neuronal firing frequency, membrane potential, or synaptic currents are measured.[11][15] In some experiments, slices are pre-treated with the agonist before applying another compound (e.g., a µ-opioid receptor agonist) to study receptor crosstalk.[14][15]

-

Data Analysis: The firing rate (spikes/second) or other electrical parameters before, during, and after drug application are quantified and compared.

References

- 1. Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology and function of the orphan GPR139 G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S180. THE SELECTIVE GPR139 AGONIST TAK-041 REVERSES ANHEDONIA AND SOCIAL INTERACTION DEFICITS IN RODENT MODELS RELATED TO NEGATIVE SYMPTOMS IN SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What are GPR139 agonists and how do they work? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 9. Novel Agonist Bioisosteres and Common Structure-Activity Relationships for The Orphan G Protein-Coupled Receptor GPR139 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of orphan receptor GPR139 in neuropsychiatric behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of novel small molecule agonists and antagonists for the orphan receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JNJ 63533054 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]

- 17. Discovery and SAR of a Series of Agonists at Orphan G Protein-Coupled Receptor 139 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In vivo Characterization of a Selective, Orally Available, and Brain Penetrant Small Molecule GPR139 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]

- 22. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]

GPR139 Agonist-2: A Potential Therapeutic Avenue for Cognitive Deficits

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cognitive impairment remains a significant challenge across a spectrum of neuropsychiatric and neurodegenerative disorders, with limited effective therapeutic options. The orphan G protein-coupled receptor 139 (GPR139) has emerged as a promising drug target due to its specific expression in brain regions integral to cognition, motivation, and reward.[1][2][3] Preclinical evidence indicates that potent and selective agonists for GPR139, such as GPR139 agonist-2, can ameliorate cognitive deficits in animal models of schizophrenia and Alzheimer's disease.[4][5] This technical guide provides a comprehensive overview of the GPR139 signaling pathway, the pharmacological properties of its agonists, detailed experimental protocols from key studies, and the therapeutic potential of this compound in treating cognitive deficits.

Introduction to GPR139

GPR139 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[6][7] Its highest expression is found in the habenula, striatum, hypothalamus, and septum, areas critically involved in cognitive function, motor control, and motivation.[8][9][10] While its endogenous ligands are still under investigation, with aromatic amino acids L-Tryptophan and L-Phenylalanine proposed as candidates, several potent synthetic agonists have been developed, enabling the exploration of its physiological functions.[7][8] Dysregulation of GPR139 has been linked to schizophrenia, substance abuse, and cognitive deficits, highlighting its potential as a therapeutic target.[10][11]

GPR139 Signaling Pathways

GPR139 exhibits promiscuity in G protein coupling, activating multiple signaling cascades. However, its primary signaling is mediated through the Gq/11 pathway.[8][9][12][13] Upon agonist binding, GPR139 can also engage Gi/o proteins.[12][13][14]

-

Gq/11 Pathway (Primary): Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). There is strong evidence for Gq/11 being the primary transducer of GPR139 signaling.[8]

-

Gi/o Pathway: GPR139 activation can also engage the Gi/o pathway, which typically leads to the inhibition of adenylyl cyclase (AC), resulting in decreased cyclic AMP (cAMP) production.[12][14]

-

Crosstalk with Other Receptors: GPR139 signaling is known to functionally interact with and modulate other key neuromodulatory systems, notably the µ-opioid receptor (MOR) and the dopamine D2 receptor (D2R).[3][14][15] GPR139 can counteract MOR signaling by opposing the regulation of downstream effectors like adenylyl cyclase and G protein-coupled inwardly rectifying potassium (GIRK) channels.[12][13][16]

Preclinical Evidence for Cognitive Enhancement

Recent preclinical studies have demonstrated the potential of GPR139 agonists to treat cognitive deficits associated with complex neurological disorders. This compound, in particular, has been shown to rescue social interaction deficits and alleviate cognitive impairments in murine models of schizophrenia.[5] Similarly, the well-characterized agonist JNJ-63533054 has shown efficacy in Alzheimer's disease models.[4]

Quantitative Data Summary

The following tables summarize the pharmacological properties of key GPR139 agonists and the results from preclinical studies investigating their effects on cognition.

Table 1: Pharmacological Properties of Selected GPR139 Agonists

| Compound | Type | EC₅₀ (nM) | Key Characteristics | Source |

|---|---|---|---|---|

| This compound | Agonist | 24.7 | Rescues social and cognitive deficits in schizophrenia models. | [5] |

| JNJ-63533054 | Agonist | 16 (human) | Potent, selective, orally active, crosses the blood-brain barrier. | [5] |

| Zelatriazin (TAK-041) | Agonist | 22 | Potent and selective; investigated for negative symptoms of schizophrenia. |[5] |

Table 2: Summary of Preclinical Studies on GPR139 Agonists in Cognitive Deficit Models

| Disease Model | Agonist Used | Key Behavioral Outcomes | Molecular/Cellular Findings | Source |

|---|---|---|---|---|

| Schizophrenia (murine) | This compound | Alleviated cognitive deficits; rescued social interaction deficits. | Data not specified. | [5] |

| Schizophrenia (rodent) | TAK-041 | Reversed deficits related to negative and cognitive symptoms. | Data not specified. | [1] |

| Alzheimer's Disease (Aβ₁₋₄₂ injection) | JNJ-63533054 | Ameliorated Aβ₁₋₄₂-induced cognitive impairment. | Alleviated Aβ₁₋₄₂-induced apoptosis and synaptotoxicity in the basal forebrain. | [4] |

| Alzheimer's Disease (APP/PS1 mice) | GPR139 overexpression | Ameliorated cognitive impairment. | Reduced apoptosis and synaptotoxicity in the medial septum. |[4] |

Detailed Experimental Protocols

The following protocols are based on methodologies used to assess the efficacy of GPR139 agonists in Alzheimer's disease mouse models.[4]

Protocol 1: Aβ₁₋₄₂-Induced Cognitive Impairment Model

-

Animal Model Creation:

-

Subjects: C57BL/6J mice.

-

Procedure: A single intracerebroventricular (ICV) injection of aggregated amyloid-beta peptide 1-42 (Aβ₁₋₄₂) is administered to establish a model of cognitive impairment. Control animals receive a vehicle injection.

-

-

Drug Administration:

-

Compound: JNJ-63533054.

-

Dosing: Administered via an appropriate route (e.g., intraperitoneal or oral) at specified doses for a defined period following the Aβ₁₋₄₂ injection.

-

-

Behavioral Assessment:

-

Cognitive function is assessed using a battery of behavioral tests, such as the Morris Water Maze (for spatial learning and memory) or the Novel Object Recognition test (for recognition memory).

-

-

Post-mortem Tissue Analysis:

-

Following behavioral testing, animals are euthanized, and brain tissue is collected.

-

Western Blot: Used to quantify levels of proteins related to apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and synaptic function.

-

TUNEL Assay: Performed on brain sections to detect and quantify apoptotic cell death.

-

Golgi Staining: Used to visualize and quantify dendritic spine density, a measure of synaptic integrity.

-

References

- 1. researchgate.net [researchgate.net]